molecular formula C20H17ClN2O4 B4679628 N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide

N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B4679628
M. Wt: 384.8 g/mol
InChI Key: CQUADWCOASLZEG-UHFFFAOYSA-N
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Description

N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a chloro-substituted phenyl group, and an ethoxyphenyl carbamoyl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-15-8-6-14(7-9-15)22-19(24)16-12-13(21)5-10-17(16)23-20(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUADWCOASLZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-substituted phenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinating agents.

    Attachment of the ethoxyphenyl carbamoyl moiety: This can be done through carbamoylation reactions using ethoxyphenyl isocyanate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[4-chloro-2-[(4-phenyl)carbamoyl]phenyl]furan-2-carboxamide: Lacks the ethoxy group, making it less hydrophobic.

Uniqueness

N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide
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N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]furan-2-carboxamide

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